Verproside

概要

説明

ベルプロシドは、植物Pseudolysimachion rotundum var. subintegrumから単離された、カタポル誘導体イリドイド配糖体です。 抗炎症、抗酸化、鎮痛、抗喘息特性など、重要な生物活性で知られています .

準備方法

合成ルートと反応条件

ベルプロシドは、様々な化学ルートによって合成することができ、多くの場合、カタポル誘導体のグリコシル化が含まれます。合成プロセスには、一般的にヒドロキシル基の保護と脱保護、グリコシル化反応、精製プロセスなどのステップが含まれます。温度、溶媒、触媒などの特定の反応条件は、高い収率と純度を得るために最適化されています。

工業生産方法

工業的な環境では、ベルプロシドは通常、Pseudolysimachion rotundum var. subintegrumから、溶媒抽出法を用いて抽出されます。植物材料は乾燥され、粉砕され、メタノールまたはエタノールなどの溶媒で抽出されます。 その後、抽出物はクロマトグラフィー技術を用いて精製され、ベルプロシドが純粋な形で単離されます .

化学反応解析

反応の種類

ベルプロシドは、次のような様々な化学反応を受けます。

酸化: ベルプロシドは、酸化されて異なる酸化生成物を形成することができ、それらは異なる生物活性を持つ可能性があります。

還元: 還元反応は、ベルプロシド中のグリコシド結合または他の官能基を修飾することができます。

置換: 置換反応は、ベルプロシド分子に新しい官能基を導入することができ、その生物学的特性を変化させる可能性があります。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムのような還元剤がしばしば使用されます。

置換: 様々な求核剤と求電子剤を制御された条件下で使用して、置換反応を行うことができます。

主な生成物

これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。例えば、酸化は異なるヒドロキシル化またはケトン誘導体を生成する可能性があり、置換反応はアルキル基またはアシル基などの新しい官能基を導入することができます。

科学的研究応用

ベルプロシドは、幅広い科学的研究応用を持っています。

化学: そのユニークな化学的特性と、他の生物活性化合物を合成するための前駆体としての可能性について研究されています。

生物学: ベルプロシドは、細胞培養研究で使用され、炎症や酸化ストレスなどの様々な細胞プロセスに対するその影響を調査しています。

医学: 慢性閉塞性肺疾患(COPD)、喘息、およびその他の炎症性疾患などの治療における有望性が示されています

産業: ベルプロシドは、その生物活性特性のために、新しい医薬品やニュートラシューティカルの開発における潜在的な用途について探求されています。

化学反応の分析

Types of Reactions

Verproside undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different oxidation products, which may have distinct biological activities.

Reduction: Reduction reactions can modify the glycosidic bonds or other functional groups in this compound.

Substitution: Substitution reactions can introduce new functional groups into the this compound molecule, potentially altering its biological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are often used.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different hydroxylated or ketone derivatives, while substitution reactions can introduce new functional groups such as alkyl or acyl groups.

科学的研究の応用

Medicine

Verproside has shown promise in treating several conditions, particularly chronic obstructive pulmonary disease (COPD) and asthma. In a study involving NCI-H292 cells, this compound was found to effectively suppress inflammation induced by TNF and PMA through the inhibition of IL-6, IL-8, and MUC5AC expression .

Table 1: Summary of this compound's Effects on Inflammatory Markers

| Inflammatory Marker | Effect of this compound | Reference |

|---|---|---|

| IL-6 | Inhibition | |

| IL-8 | Inhibition | |

| MUC5AC | Inhibition |

In vivo studies using a COPD mouse model demonstrated that this compound significantly reduces lung inflammation by inhibiting PKCδ activation and mucus overproduction .

Pharmacology

This compound's pharmacokinetics have been studied extensively. It exhibits a short half-life (12.2–16.6 minutes) and high systemic clearance (56.7–86.2 mL/min/kg) following intravenous administration . This rapid metabolism suggests that while this compound may be effective in acute settings, its formulation may require optimization for sustained therapeutic effects.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Half-life | 12.2–16.6 minutes |

| Systemic clearance | 56.7–86.2 mL/min/kg |

| Renal clearance | 2.7–4.1 mL/min/kg |

Industrial Applications

Due to its bioactive properties, this compound is being investigated for potential use in developing new pharmaceuticals and nutraceuticals. Its antioxidant properties make it a candidate for formulations aimed at reducing oxidative stress-related conditions.

YPL-001 Clinical Trials

YPL-001 is a natural drug formulation containing this compound that has completed Phase 2a clinical trials for COPD treatment . The trials indicated that YPL-001 could significantly reduce airway inflammation and improve respiratory function in patients with COPD.

Anti-inflammatory Effects in Asthma Models

In another study focusing on asthma models, this compound demonstrated the ability to reduce airway hyperresponsiveness and inflammation, suggesting its potential as a therapeutic agent in managing asthma exacerbations .

作用機序

ベルプロシドは、いくつかの分子標的と経路を通じてその効果を発揮します。

抗炎症: 核因子-κB(NF-κB)とプロテインキナーゼCデルタ(PKCδ)の活性化を阻害し、インターロイキン-6(IL-6)やインターロイキン-8(IL-8)などの炎症性サイトカインの発現を抑制します.

抗酸化: ベルプロシドは、フリーラジカルを捕捉し、抗酸化酵素の活性を高め、細胞を酸化損傷から保護します。

鎮痛: 特定の受容体や痛覚知覚に関与するシグナル伝達分子と相互作用することにより、痛みの経路を調節します。

類似化合物との比較

ベルプロシドは、次のような他のイリドイド配糖体と比較されています。

カタポル: 抗炎症および抗酸化特性が類似した、別のカタポル誘導体です。

アウキュビン: 肝保護および抗炎症効果で知られています。

ロガニン: 神経保護および抗炎症活性を示します。

ベルプロシドは、強力な抗炎症効果とPKCδの特異的な阻害によって特徴付けられ、他の類似化合物とは異なります .

ご不明な点がございましたら、お気軽にお問い合わせください!

生物活性

Verproside, an iridoid glycoside derived from various plant sources, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, and potential therapeutic effects. This article reviews the current understanding of this compound's biological activity, focusing on its mechanisms of action, metabolic pathways, and implications for health.

Chemical Structure and Properties

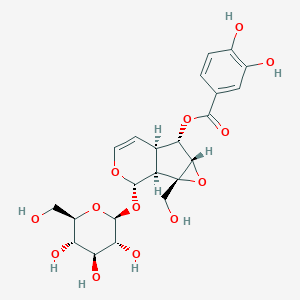

This compound is characterized by a complex structure that includes a 3,4-dihydroxybenzoic acid moiety. Its molecular formula is CHO, and its systematic name is 3,4-dihydroxy-2-(hydroxymethyl)-5-(hydroxymethyl)-6-methoxy-2H-pyran-2-one. The presence of multiple hydroxyl groups contributes to its biological activity by enhancing its interaction with various biological targets.

Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it suppresses the TNF/NF-κB signaling pathway, which is crucial in mediating inflammatory responses. In vitro studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines in human airway cells by blocking the activation of NF-κB and other related pathways .

Table 1: Summary of this compound's Anti-Inflammatory Mechanisms

| Mechanism | Effect | Reference |

|---|---|---|

| TNF/NF-κB Pathway | Inhibition of inflammation | |

| PMA/PKCδ/EGR-1 Pathway | Reduction in mucin overexpression | |

| Cytokine Suppression | Decreased IL-6 and IL-8 levels |

Metabolism and Pharmacokinetics

This compound undergoes extensive metabolism in vivo, primarily through glucuronidation and sulfation pathways. Studies in rats have identified numerous metabolites, including this compound sulfate and picroside II, indicating complex metabolic processing .

Table 2: Metabolic Pathways of this compound

| Metabolite | Pathway | Major Enzyme Involved |

|---|---|---|

| This compound Sulfate | Sulfation | SULT1A1 |

| Picroside II | O-Methylation | Unknown |

| Isovanilloylcatalpol | Glucuronidation | UGTs |

The pharmacokinetic profile shows a short half-life (12.2–16.6 minutes) and low oral bioavailability (<0.5%) in male Sprague-Dawley rats, emphasizing the need for further studies on its absorption and distribution in humans .

Case Studies and Clinical Implications

Recent studies have highlighted the potential therapeutic applications of this compound:

- Asthma Management : A study demonstrated that this compound effectively reduced airway inflammation in animal models of asthma, suggesting its potential as a therapeutic agent for respiratory conditions .

- Skin Health : this compound has been identified as a potent inhibitor of human tyrosinase, making it a candidate for skin-lightening agents in cosmetic formulations .

特性

IUPAC Name |

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 3,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O13/c23-6-12-14(27)15(28)16(29)21(32-12)34-20-13-9(3-4-31-20)17(18-22(13,7-24)35-18)33-19(30)8-1-2-10(25)11(26)5-8/h1-5,9,12-18,20-21,23-29H,6-7H2/t9-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBUOUVZMYWYRRI-YWEKDMGLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)OC5C(C(C(C(O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)C4=CC(=C(C=C4)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901345779 | |

| Record name | Verproside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50932-20-2 | |

| Record name | Verproside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050932202 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Verproside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901345779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 50932-20-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERPROSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96K9991JMW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。